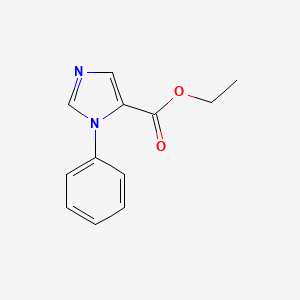

ethyl 1-phenyl-1H-imidazole-5-carboxylate

Description

The study of heterocyclic compounds is a cornerstone of organic and medicinal chemistry, with nitrogen-containing rings holding a place of particular importance. Among these, the imidazole (B134444) scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active molecules and its versatile chemical properties. Ethyl 1-phenyl-1H-imidazole-5-carboxylate, a specific derivative, serves as a valuable entity for exploring the synthesis, functionalization, and potential applications of this important class of heterocycles.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-phenylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-13-9-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUSAFUHEBAQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to Imidazole-5-carboxylates

The fundamental approaches to synthesizing the imidazole (B134444) core of these molecules often involve the formation of the heterocyclic ring through key chemical reactions.

The synthesis of the imidazole ring is a cornerstone of creating imidazole-5-carboxylates. A variety of condensation and cyclization reactions are employed to construct this five-membered aromatic heterocycle. nbinno.com

One common strategy involves the reaction of an α-dicarbonyl compound with an aldehyde, an amine, and a source of ammonia (B1221849). For instance, the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonium (B1175870) acetate (B1210297) can yield a trisubstituted imidazole. sciepub.com This approach is highly versatile, allowing for the introduction of various substituents onto the imidazole core.

Another important method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction can be performed in a single pot from imines generated in situ from aldehydes and amines, leading to the formation of 1,4,5-trisubstituted imidazoles. organic-chemistry.org

Furthermore, the cyclization of α-amino ketones or their derivatives with appropriate reagents is a well-established route. youtube.com For example, the reaction of an α-amino ketone with an aldehyde and ammonia can lead to the formation of the imidazole ring. youtube.com Ring transformation reactions, such as the conversion of oxazoles into imidazoles by heating with ammonia, also provide a pathway to the imidazole core. youtube.com

A notable approach for synthesizing 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride. This reaction proceeds through the formation of an anion from the isocyanoacetate, which then attacks the imidoyl chloride, followed by cyclization to form the imidazole ring. nih.gov

The following table summarizes some key condensation and cyclization reactions for imidazole ring formation:

| Reaction Name | Key Reactants | Product Type | Reference |

| Debus Synthesis | Glyoxal, formaldehyde, ammonia | Imidazole | nih.gov |

| Radziszewski Synthesis | 1,2-Dicarbonyl compound, aldehyde, ammonia | Trisubstituted imidazoles | |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), imine | Substituted imidazoles | organic-chemistry.org |

| Oxazole to Imidazole Conversion | Oxazole, ammonia | Imidazole | youtube.com |

| Cycloaddition | Ethyl isocyanoacetate, imidoyl chloride | 1,5-Disubstituted imidazole-4-carboxylates | nih.gov |

This table provides a summary of common reactions and is not exhaustive.

Once the imidazole ring with a carboxylic acid at the 5-position is formed, the ethyl ester can be introduced through esterification. A common method involves reacting the corresponding 1H-imidazole-5-carboxylic acid with ethanol (B145695) under acidic conditions. nbinno.com For example, 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid can be esterified to its ethyl ester. sigmaaldrich.commolport.com

The carboxylate group itself is a versatile handle for further functionalization. It can be hydrolyzed back to the carboxylic acid, which can then be converted into other functional groups. For instance, the ethyl ester of a 1,5-diaryl-1H-imidazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid or reacted with hydrazine (B178648) to form a carbohydrazide. nih.gov This versatility allows for the synthesis of a diverse range of imidazole derivatives with varied biological activities.

The interaction between the carboxylate group and the imidazole ring can also be exploited. For example, the cooperation between a carboxylate and an imidazole group has been shown to be effective in the hydrolysis of esters in functionalized nanoparticles. acs.org

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like ethyl 1-phenyl-1H-imidazole-5-carboxylate in a single step from three or more starting materials. These reactions are atom-economical and can rapidly generate libraries of compounds for screening. sciepub.com

A common MCR for the synthesis of tetrasubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. rsc.orgamazonaws.comsharif.edu This approach allows for the introduction of the phenyl group at the 1-position by using aniline (B41778) as the primary amine.

Convergent synthesis is another powerful strategy where different fragments of the target molecule are synthesized separately and then joined together in the final steps. For the synthesis of this compound, a convergent approach could involve the synthesis of a substituted imidoyl chloride from an aniline derivative and an acyl chloride, which is then reacted with ethyl isocyanoacetate to form the final product. nih.gov This method offers flexibility in modifying different parts of the molecule independently.

Advanced and Stereoselective Synthesis

Modern synthetic chemistry focuses on developing more efficient and selective methods, including one-pot protocols and enantioselective syntheses.

Efficiency in these syntheses can be enhanced by using catalysts. For example, Brønsted acidic ionic liquids and sulfonic acid-functionalized pyridinium (B92312) chloride have been used to catalyze the one-pot synthesis of tetrasubstituted imidazoles, offering advantages like reusability of the catalyst and shorter reaction times. sciepub.comsharif.edu Microwave-assisted synthesis has also been shown to be an efficient method for preparing substituted imidazoles. organic-chemistry.org

Another example of an efficient one-pot process is the reductive cyclization of 2-nitroanilines with orthoesters in the presence of a palladium catalyst to afford benzimidazole (B57391) derivatives. researchgate.net While not directly applicable to this compound, this demonstrates the power of one-pot methods in imidazole synthesis.

When the substituent at the 1-position of the imidazole ring is a chiral group, such as a 1-phenylethyl group, the synthesis can be designed to be enantioselective, producing a single enantiomer of the final product. The (R)-enantiomer of ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate is a known compound. molport.commolport.com

Enantioselective synthesis can be achieved using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, starting with an enantiomerically pure amine, such as (R)-1-phenylethylamine, would lead to the corresponding enantiomer of the imidazole product.

Chiral resolution is another technique used to separate a racemic mixture of enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. For example, the sulfate (B86663) salt of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate can be treated with a base to yield the free, enantiomerically pure ester. prepchem.com

The development of enantioselective methods is crucial in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities.

Chemical Reactivity and Derivatization Strategies

The this compound molecule offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. The main points of reactivity include the ester group, the imidazole core, and the N-phenyl substituent.

The ester group at the C5 position is readily susceptible to hydrolysis to form the corresponding carboxylic acid, 1-phenyl-1H-imidazole-5-carboxylic acid. This transformation is typically achieved under basic conditions. For example, the hydrolysis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates has been successfully carried out to produce the corresponding carboxylic acids in good yields, ranging from 68% to 83%. nih.gov A common method involves treating the ester with a solution of sodium hydroxide (B78521) in ethanol. medcraveonline.com This saponification reaction is a fundamental step in the synthesis of many biologically active imidazole derivatives, as the resulting carboxylic acid can serve as a precursor for amides, other esters, or can itself be the desired active compound. nih.govchemicalbook.com For instance, the alkalization of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate with a 50% sodium hydroxide solution is a documented step to isolate the free ester, which can then be hydrolyzed. prepchem.com

Table 2: Conditions for Hydrolysis of Imidazole Esters

| Starting Material Type | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | NaOH | Ethanol/Water | 68-83 | nih.gov |

| Benzimidazole ester derivative | NaOH (33%) | Ethanol | Not specified | medcraveonline.com |

| Generic imidazole-4-carboxylate esters | NaOH | Ethanol | Not specified |

The imidazole ring is generally an electron-rich heterocycle, making it less susceptible to nucleophilic substitution unless activating groups are present. globalresearchonline.net Nucleophilic attack is more likely to occur at the C2 position in the absence of strong electron-withdrawing substituents. globalresearchonline.net However, the presence of such groups, like a nitro group, can facilitate nucleophilic substitution of a halogen atom on the imidazole ring. rsc.orgresearchgate.net For instance, in N-protected 5-bromo-4-nitroimidazole, the bromine atom at the C5 position can be displaced by various nucleophiles. rsc.org Similarly, studies on 4(5)-bromo- and -iodo-imidazoles activated by an adjacent nitro group show they undergo nucleophilic displacement with reagents like methoxide, phenoxide, and cyanide. researchgate.net The fused benzene (B151609) ring in benzimidazoles provides sufficient electron withdrawal to enable a variety of nucleophilic substitution reactions at the C2-position. globalresearchonline.netresearchgate.net

While the N1 position of the target compound is already occupied by a phenyl group, the N3 nitrogen atom is available for alkylation, which would result in the formation of a quaternary imidazolium (B1220033) salt. nih.gov The alkylation of the N3 position of a 4-phenyl-imidazole derivative with benzyl (B1604629) bromide in refluxing acetonitrile (B52724) has been reported to generate the corresponding quaternary salt in 96% yield. nih.gov General methods for N-alkylation of imidazoles often involve reacting the imidazole with an alkyl halide in the presence of a base. nih.govgoogle.com For example, a common procedure involves using potassium hydroxide in acetone (B3395972) with an appropriate alkyl bromide at room temperature. nih.gov Another approach uses an organic base like 4-dimethylaminopyridine (B28879) or 1,8-diazabicycloundec-7-ene (DBU) with an alkylating agent such as a carbonate, often at elevated temperatures (80-140 °C). google.com Such reactions increase the structural diversity of imidazole-based compounds. nih.gov

The phenyl ring attached to the N1 nitrogen atom can be functionalized, primarily through electrophilic substitution reactions, although the specific conditions would be influenced by the deactivating nature of the imidazole ring. Substitutions on this phenyl ring can modulate the electronic properties of the entire molecule, which can be a key strategy in drug design. nih.gov For example, introducing electron-withdrawing or electron-donating groups onto the phenyl ring can alter the charge distribution on the imidazole core, thereby affecting its interaction with biological targets. nih.gov While specific examples for this compound are not detailed in the provided context, general methodologies for phenyl ring functionalization are applicable. The thermal decomposition of imidoyl azides can lead to the formation of imidoylnitrenes, which can functionalize phenyl rings. psu.edu

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure, connectivity, and electronic properties of ethyl 1-phenyl-1H-imidazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced 2D Techniques

NMR spectroscopy provides precise information about the chemical environment of hydrogen and carbon atoms, allowing for the assembly of the molecular skeleton.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenyl group protons would appear as a multiplet in the aromatic region, typically between δ 7.3 and 7.6 ppm. The protons on the imidazole (B134444) ring, H-2 and H-4, are anticipated to be downfield due to the aromatic nature of the ring and the electronic influence of the adjacent nitrogen atoms and substituents. Based on data from 1-phenyl-1H-imidazole, the H-2 proton would likely be the most deshielded singlet, appearing around δ 7.9-8.1 ppm. rsc.org The H-4 proton, also a singlet, would be influenced by the adjacent C-5 ethyl ester group and is predicted to be in the range of δ 7.6-7.8 ppm. The ethyl group of the ester moiety would present as a quartet at approximately δ 4.3 ppm for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl group, which in turn would appear as a triplet around δ 1.3 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides a count of the unique carbon atoms. The carbonyl carbon of the ethyl ester is the most deshielded, predicted in the δ 160-165 ppm range. The aromatic carbons of the phenyl group and the imidazole ring would resonate between δ 115 and 140 ppm. rsc.org The ipso-carbon of the phenyl ring attached to the imidazole nitrogen is expected around δ 137 ppm. The imidazole C-2 is typically found near δ 135-138 ppm, while C-4 and C-5 would be influenced by the ester substituent. The ethyl ester carbons would appear upfield, with the -CH₂ carbon at approximately δ 60-62 ppm and the -CH₃ carbon around δ 14-15 ppm.

Advanced 2D Techniques To confirm these assignments, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): Would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming, for example, the assignments of H-2/C-2 and H-4/C-4.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. Key correlations would include the one between the H-4 proton and the ester carbonyl carbon (C=O), and between the ortho-protons of the phenyl ring and the imidazole C-2, definitively establishing the connectivity of the molecular fragments.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key HMBC Correlations |

| Imidazole H-2 | 8.0 (s, 1H) | 137.5 | C-4, C-5, Phenyl C-ortho |

| Imidazole H-4 | 7.7 (s, 1H) | 130.0 | C-2, C-5, C=O |

| Phenyl H (o, m, p) | 7.3 - 7.6 (m, 5H) | 121-137 | Imidazole C-2 |

| Ethyl -CH₂- | 4.3 (q, 2H) | 61.0 | C=O, Imidazole C-5, -CH₃ |

| Ethyl -CH₃ | 1.3 (t, 3H) | 14.5 | -CH₂ |

| Imidazole C-5 | - | 125.0 | H-4, -CH₂ |

| Ester C=O | - | 162.0 | H-4, -CH₂ |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) HRMS would provide the high-accuracy mass of the molecular ion. For this compound, with a molecular formula of C₁₂H₁₂N₂O₂, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 217.0977, confirming the elemental composition.

Fragmentation Pathway Analysis Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. A plausible fragmentation pathway would involve:

Initial Ionization: Formation of the molecular ion [C₁₂H₁₂N₂O₂]⁺˙.

Loss of Ethoxy Radical: Cleavage of the C-O bond in the ester to lose an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion.

Loss of Ethylene (B1197577): A McLafferty rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄), resulting in an ion corresponding to the carboxylic acid.

Decarboxylation: Loss of the entire ethyl carboxylate group or CO₂ could occur.

Ring Cleavage: Fragmentation of the imidazole ring or cleavage of the N-phenyl bond are also possible pathways, leading to fragments such as the phenyl cation (m/z 77) or the 1-phenylimidazole (B1212854) cation.

Predicted Key Fragments in Mass Spectrum

| m/z (Predicted) | Identity | Fragmentation Pathway |

| 216 | [M]⁺˙ | Molecular Ion |

| 188 | [M - C₂H₄]⁺˙ | McLafferty Rearrangement |

| 171 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| 144 | [C₉H₈N₂]⁺˙ | Loss of ethyl formate (B1220265) fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Intermolecular Interaction Probing

Vibrational spectroscopy probes the functional groups within a molecule.

Fourier Transform Infrared (FT-IR) The FT-IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected in the region of 1700–1725 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the ester group between 1100 and 1300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations from both the phenyl and imidazole rings would appear in the 1450–1610 cm⁻¹ range. nist.gov

Raman Spectroscopy Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings would be expected to produce strong Raman signals, aiding in the characterization of the heterocyclic and phenyl moieties.

Predicted FT-IR Absorption Bands

| Frequency (cm⁻¹) (Predicted) | Vibration | Intensity |

| 3050-3150 | Aromatic C-H Stretch | Medium-Weak |

| 2980-2900 | Aliphatic C-H Stretch | Medium-Weak |

| 1715 | Ester C=O Stretch | Strong |

| 1450-1610 | Aromatic C=C Ring Stretch | Medium |

| 1250-1300 | Ester C-O Stretch (asymm.) | Strong |

| 1100-1150 | Ester C-O Stretch (symm.) | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The conjugated system in this compound involves the phenyl ring linked to the imidazole ring. This extended conjugation is expected to give rise to π → π* electronic transitions. Based on studies of similar N-phenyl substituted imidazoles, absorption maxima (λmax) are predicted to occur in the UV region, likely between 250 and 350 nm. rsc.orgresearchgate.net The exact position and intensity of these bands would be sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Should suitable single crystals be obtained, X-ray diffraction would provide the most definitive structural evidence. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

A key conformational feature of interest would be the dihedral angle between the planes of the phenyl and imidazole rings, which influences the degree of π-system overlap. In similar 1-phenyl-1H-imidazole structures, this angle can vary significantly depending on the packing forces and other substituents in the crystal lattice. iucr.org Analysis of the crystal packing would reveal intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and potential π-π stacking between adjacent aromatic rings, which govern the supramolecular architecture. nih.govtandfonline.com

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

The core imidazole ring is expected to be essentially planar. The bond lengths and angles within this heterocyclic system are consistent with those observed in other imidazole derivatives, reflecting its aromatic character. The phenyl ring, attached to the N1 atom of the imidazole, introduces a significant conformational variable: the dihedral angle between the two rings. In similar phenylimidazole structures, this angle is influenced by a balance between electronic effects (favoring planarity for maximum π-conjugation) and steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the imidazole ring (favoring a twisted conformation). acs.org Studies on related twisted biaryl systems show that this dihedral angle can vary significantly. acs.org

The ethyl carboxylate group at the C5 position adds further conformational complexity. The orientation of the ester group relative to the imidazole ring is critical and is typically described by the torsion angle around the C5-C(carboxyl) bond.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These values are representative and based on data from analogous structures found in crystallographic databases and computational studies.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N1-C2 | ~ 1.36 Å | |

| C2-N3 | ~ 1.33 Å | |

| N3-C4 | ~ 1.38 Å | |

| C4-C5 | ~ 1.37 Å | |

| C5-N1 | ~ 1.39 Å | |

| N1-C(phenyl) | ~ 1.44 Å | |

| C(phenyl)-C(phenyl) | ~ 1.39 Å (average) | |

| C5-C(ester) | ~ 1.48 Å | |

| C=O | ~ 1.21 Å | |

| **Bond Angles (°) ** | ||

| C5-N1-C2 | ~ 107° | |

| N1-C2-N3 | ~ 111° | |

| C2-N3-C4 | ~ 107° | |

| N3-C4-C5 | ~ 110° | |

| C4-C5-N1 | ~ 105° | |

| Dihedral Angle (°) | ||

| Phenyl Ring - Imidazole Ring | 30° - 60° |

Elucidation of Supramolecular Architectures: Hydrogen Bonding Networks and Stacking Interactions (e.g., C-H...O, C-H...π, π-π)

The crystal packing of this compound is governed by a variety of non-covalent interactions, which dictate the formation of its three-dimensional supramolecular architecture. In the absence of strong hydrogen bond donors like N-H (as seen in unsubstituted imidazoles), the dominant interactions involve weaker C-H donors and various acceptors. nih.govrsc.org

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ethyl carboxylate group is a primary hydrogen bond acceptor. Weak C-H···O hydrogen bonds are expected to form between the aromatic C-H groups of the phenyl and imidazole rings of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions often link molecules into chains or sheets.

C-H···π Interactions: The electron-rich π-systems of the phenyl and imidazole rings can act as acceptors for hydrogen bonds from C-H donors of adjacent molecules. This type of interaction is a significant force in the packing of aromatic compounds.

π-π Stacking Interactions: The planar aromatic rings facilitate π-π stacking. These interactions can occur between phenyl-phenyl, imidazole-imidazole, or phenyl-imidazole rings of adjacent molecules. The geometry of this stacking can be parallel-displaced or T-shaped, contributing significantly to the cohesive energy of the crystal. nih.gov

Table 2: Plausible Supramolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Geometry/Role |

| Hydrogen Bonding | |||

| C-H···O | Aromatic C-H | Carbonyl Oxygen (O=C) | Formation of molecular chains/dimers |

| C-H···N | Aromatic C-H | Imidazole Nitrogen (N3) | Linking adjacent molecules |

| Stacking & Other | |||

| C-H···π | Aliphatic/Aromatic C-H | Phenyl or Imidazole Ring (π-face) | Stabilizing crystal packing |

| π-π Stacking | Phenyl/Imidazole Ring | Phenyl/Imidazole Ring | Formation of columnar stacks or layered structures |

Conformational Dynamics and Stereochemical Influences

Rotational Barriers and Preferred Conformations

The molecule possesses several rotatable single bonds that lead to different conformations. The most significant are the rotation around the N1-C(phenyl) bond and the bonds within the ethyl carboxylate group.

Rotation of the Phenyl Group: The rotation of the phenyl group relative to the imidazole ring is subject to a rotational energy barrier. mdpi.com This barrier arises from the steric hindrance in the planar conformation and the loss of π-conjugation in the perpendicular conformation. Computational studies on similar biaryl systems show that the energy barrier for this type of rotation is typically low, allowing for relatively free rotation at room temperature, though a twisted, non-planar conformation is generally preferred. acs.orgrsc.org

Conformation of the Ethyl Carboxylate Group: The ethyl carboxylate moiety also has conformational flexibility, primarily around the C5-C(ester) and the C-O ester bonds. The barrier to rotation around the amide-like C-N bond in related systems can be significant, but for the ester group, these barriers are generally lower. mdpi.com The preferred conformation will seek to minimize steric clashes with the adjacent phenyl group.

Chiral Recognition and Enantiomeric Purity Assessment

The introduction of a methyl group at the benzylic carbon connecting the phenyl ring to the imidazole nitrogen in the related compound etomidate (B1671615) creates a chiral center. This compound itself is not chiral, but its derivative, etomidate (ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate), highlights the critical importance of stereochemistry in this molecular scaffold. nih.gov

The hypnotic activity resides almost exclusively in the (R)-(+)-enantiomer of etomidate, which is reported to be 10 to 20 times more potent than its (S)-(-)-enantiomer. nih.gov This stereoselectivity underscores the specific conformational and steric requirements for binding to its target, the GABA-A receptor. nih.govnih.gov

Given this, the assessment of enantiomeric purity is paramount for etomidate and any chiral derivatives of this compound. High-performance liquid chromatography (HPLC) is a standard and effective method for this analysis. A validated method for determining the enantiomeric impurity of etomidate utilizes a chiral stationary phase. researchgate.net

Table 3: Example of HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | CHIRALPAK AD-H |

| Mobile Phase | Isopropanol : n-Hexane (20:80, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 242 nm |

| Result | Complete baseline separation of (R)- and (S)-enantiomers. researchgate.net |

This method allows for the sensitive quantification of the inactive (S)-enantiomer in a sample of the active (R)-enantiomer, which is crucial for quality control in pharmaceutical applications. researchgate.net

Academic Research Applications in Molecular Interactions and Design

The Imidazole (B134444) Core as a Foundational Pharmacophore in Chemical Biology

The imidazole ring is a privileged scaffold in medicinal chemistry and chemical biology due to its unique electronic and structural properties. nih.govwikipedia.org It is an aromatic heterocycle containing two nitrogen atoms, which allows it to act as both a hydrogen bond donor and acceptor. wikipedia.org This dual functionality is crucial for forming specific interactions with biological macromolecules. wikipedia.org The electron-rich nature of the imidazole ring also enables it to participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, further contributing to its versatility as a pharmacophore. nih.gov

The design of molecules based on the imidazole scaffold for modulating molecular recognition involves the strategic placement of substituents to optimize interactions with a target biomolecule. The imidazole core itself can be positioned to interact with key amino acid residues in a protein's binding site. For instance, the nitrogen atoms can form hydrogen bonds with the backbone or side chains of amino acids like serine, threonine, or asparagine.

The design principles for imidazole-based compounds often revolve around:

Hydrogen Bonding: Utilizing the N1 and N3 atoms of the imidazole ring to form hydrogen bonds.

Aromatic Interactions: Leveraging the aromaticity of the imidazole ring for π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: Introducing lipophilic substituents to the imidazole core to engage with hydrophobic pockets in the target protein.

Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with metal ions present in metalloenzymes, offering a mechanism for enzyme inhibition.

The following table illustrates how different interaction types can be targeted by specific features of an imidazole-based molecule.

| Interaction Type | Molecular Feature | Example Amino Acid Interaction |

| Hydrogen Bond Donor | N-H of the imidazole ring | Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Lone pair on the imidazole nitrogen | Serine, Threonine, Asparagine |

| π-π Stacking | Aromatic imidazole ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Phenyl substituent | Leucine, Isoleucine, Valine |

| Metal Coordination | Imidazole nitrogen atoms | Histidine (in metalloproteins) |

Substituents on the imidazole ring play a critical role in defining the molecule's interaction profile. molport.com In the case of ethyl 1-phenyl-1H-imidazole-5-carboxylate, the phenyl group at the N1 position and the ethyl carboxylate group at the C5 position significantly influence its potential molecular interactions.

The N1-phenyl group introduces a large, hydrophobic moiety. This group can participate in hydrophobic interactions within a binding pocket and can also engage in π-π stacking with aromatic residues. molport.com The orientation of the phenyl ring relative to the imidazole core will dictate the geometry of these interactions.

The C5-ethyl carboxylate group provides both a hydrogen bond acceptor (the carbonyl oxygen) and a potential point for steric influence. The ester functionality can also be hydrolyzed by esterases, a factor that would be relevant in a biological system but in a non-clinical context, primarily influences its chemical properties and potential interactions in in vitro assays.

The table below summarizes the expected influence of these substituents on the interaction profile of the parent imidazole ring.

| Substituent | Position | Potential Interactions |

| Phenyl | N1 | Hydrophobic interactions, π-π stacking |

| Ethyl Carboxylate | C5 | Hydrogen bond acceptor, steric hindrance, dipole-dipole interactions |

Elucidation of Molecular Mechanisms of Action (Non-Clinical Focus)

While specific studies on the non-clinical molecular mechanisms of this compound are not extensively documented, its structural motifs suggest several avenues for investigation in academic research.

The structure of this compound makes it a candidate for investigating ligand binding to a variety of receptors and enzymes. Imidazole derivatives are known to interact with a wide range of biological targets. nih.govnih.gov For example, some imidazole-containing compounds are known to inhibit enzymes like dopamine (B1211576) β-hydroxylase. wikipedia.org

Academic studies could involve using this compound as a tool compound to probe the binding pockets of such enzymes. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking simulations could be employed to elucidate the specific binding mode and the key interactions driving recognition.

At a mechanistic level, imidazole-based compounds can modulate cellular pathways by interfering with protein-protein interactions or by inhibiting enzymes involved in signaling cascades. The imidazole scaffold is present in molecules that have been shown to affect pathways related to cell proliferation and inflammation. nih.gov

For instance, research could explore the effect of this compound on signaling pathways regulated by kinases, a class of enzymes often targeted by imidazole-containing inhibitors. By treating cells with this compound and analyzing changes in protein phosphorylation or gene expression, researchers could identify the pathways it modulates.

Allosteric regulation, where a molecule binds to a site on a protein other than the active site to modulate its activity, is a key area of research. Imidazole-containing molecules have been implicated in the allosteric regulation of enzymes. nih.gov A notable example is the allosteric activation of imidazole glycerol (B35011) phosphate (B84403) synthase, where a ligand binding at a distant site induces conformational changes that activate the enzyme. nih.gov

This compound, with its distinct substituent pattern, could be investigated as a potential allosteric modulator. Studies could involve kinetic assays to determine if the compound affects enzyme activity in a non-competitive manner, and structural studies to identify a potential allosteric binding site.

Development of Research Tools and Probes for Chemical Biology

The core structure of this compound is particularly amenable to the creation of specialized molecular probes. These tools are instrumental in elucidating the function, location, and interaction partners of biomolecules within a cellular context.

Synthesis of Photoreactive Affinity Probes for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a bioactive small molecule. nih.gov This method involves a probe that can bind reversibly to its target and then, upon irradiation with light, form a permanent, covalent bond. nih.gov The probe typically consists of three key parts: a recognition element (the pharmacophore), a photoreactive group, and an enrichment handle like biotin. nih.gov

While direct synthesis of a photoreactive probe from this compound is not extensively documented, its structure is an ideal starting point for such a tool. The phenyl-imidazole core can act as the recognition element for a specific protein binding pocket. To make it photoreactive, a group such as a benzophenone (B1666685) or an aryl azide (B81097) could be chemically attached. For instance, a benzophenone group could be appended to the phenyl ring of the parent compound. In a study focused on P450Cam, a probe was synthesized where an imidazole moiety served to anchor the molecule into the active site, while an attached benzophenone group was used for photo-crosslinking, successfully identifying adduction sites within the protein. nih.gov This demonstrates the utility of the imidazole core in directing the photoreactive group to a specific location for target identification. nih.gov

The general workflow for using such a probe involves incubating it with a complex biological sample (like a cell lysate), exposing the mixture to UV light to induce covalent cross-linking, and then using the enrichment handle to isolate and identify the now-labeled target protein via mass spectrometry. nih.gov

Generation of Fluorescent Labeling Agents for Imaging and Interaction Studies

The imidazole ring system is a common feature in fluorescent chemosensors due to its electron-donating properties and its ability to coordinate with ions or participate in hydrogen bonding. rsc.orgnih.gov Derivatives of the phenyl-imidazole scaffold are frequently employed to create probes that signal the presence of specific analytes, such as metal ions, through a change in their fluorescent properties. nih.govrsc.org These agents are critical for real-time imaging of cellular processes and for studying molecular interactions.

For example, a fluorescent probe based on a 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) structure was developed and showed a significant fluorescence enhancement upon binding to Zn2+ ions. nih.gov Another imidazole-based sensor was designed to detect mercury ions (Hg2+) with high selectivity, enabling its use in bio-imaging of E. coli cells. rsc.org The development of these probes often involves synthetic modifications that extend the compound's pi-conjugated system or introduce specific binding sites, which modulate the molecule's electronic structure and, consequently, its fluorescence. The this compound structure provides a robust foundation for these modifications. The phenyl and imidazole rings can be further functionalized to tune the probe's emission wavelength and to install specific recognition motifs for the target of interest, while the carboxylate group offers a convenient handle for linking to other molecules or cellular structures. mdpi.com

Table 1: Examples of Imidazole-Based Fluorescent Probes

| Probe Base Structure | Target Analyte | Sensing Mechanism | Application | Reference |

| 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol | Zn2+ | Fluorescence enhancement | Ion detection | nih.gov |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg2+ | Fluorescence turn-off | Bio-imaging in E. coli | rsc.org |

| Phenanthrene[9,10-d]imidazole-phenol | Cu2+ | Fluorescence turn-on (AIE + ESIPT) | Environmental and biological sensing | rsc.org |

Contribution to Lead Compound Identification and Optimization

Beyond its use in creating probes, the this compound scaffold is central to the discovery and refinement of new therapeutic agents. Its chemical tractability makes it a prime candidate for both rational design and combinatorial library synthesis.

Rational Design of Imidazole Derivatives for Specific Interaction Profiles

Rational drug design is a strategy that involves creating new molecules with a specific biological activity based on a known three-dimensional structure of the biological target. The imidazole framework is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.commdpi.com The structure of this compound offers distinct regions that can be systematically modified to optimize interactions with a target protein.

Researchers have utilized this approach to develop potent and selective inhibitors for various enzymes and receptors. For example, a study on inhibitors of HIV-1 integrase involved the design and synthesis of a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids, which are structurally related to the title compound. nih.govnih.gov By systematically altering the substituents on the aryl rings, the researchers were able to perform a detailed structure-activity relationship (SAR) analysis to identify compounds with improved inhibitory activity. nih.gov Similarly, benzimidazole (B57391) derivatives have been rationally designed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, by optimizing the substituents on the phenyl ring to better occupy a hydrophobic pocket in the kinase's binding site. tandfonline.comhanyang.ac.kr This process of iterative design, synthesis, and testing allows for the fine-tuning of a molecule's binding affinity and selectivity.

Library Synthesis for High-Throughput Screening in Research Settings

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast numbers of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. ewadirect.com The success of HTS campaigns relies on the availability of large and chemically diverse compound libraries. lifechemicals.com

The this compound scaffold is an excellent building block for constructing such libraries. Its synthesis is often straightforward, and the presence of multiple functionalization points allows for the creation of a wide array of derivatives from a common core structure. nih.govnih.gov For instance, a general and efficient method for creating 1,5-disubstituted imidazole-4-carboxylate esters involves the cycloaddition reaction between an ethyl isocyanoacetate and various imidoyl chlorides. nih.gov By using a diverse set of starting materials for the different parts of the molecule (the N1-substituent, the C5-substituent), a large library of imidazole derivatives can be generated. These libraries can then be screened to find compounds with desired biological activities, as demonstrated in the identification of imidazole derivatives that inhibit dengue virus replication or osteoclast differentiation. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. nih.govnih.gov For derivatives of the imidazole (B134444) scaffold, including ethyl 1-phenyl-1H-imidazole-5-carboxylate, these computational approaches provide an opportunity to navigate vast chemical spaces with greater efficiency and precision. nih.gov

Future research will likely employ a variety of ML algorithms to construct robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can learn the complex relationships between the molecular structures of imidazole derivatives and their biological activities, enabling the prediction of potency for newly designed analogs. nih.govresearchgate.net For instance, algorithms like the CatBoost algorithm and various deep neural networks have shown success in creating predictive models for other complex molecules. researchgate.netspringernature.com By training these models on large datasets of known imidazole compounds and their experimental activities, researchers can prioritize the synthesis of candidates with the highest probability of success, significantly reducing time and cost. nih.govfrontiersin.org

Table 1: Application of AI/ML in Imidazole Derivative Design

| AI/ML Technique | Application in Compound Design | Potential Benefit for this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. researchgate.net | Rapidly estimate the potential efficacy of new analogs, guiding synthetic efforts. |

| High-Throughput Virtual Screening (HTVS) | Screen large databases for potential drug candidates against a specific target. nih.govfrontiersin.org | Identify novel imidazole compounds with desired interaction profiles. |

| Deep Learning & Neural Networks | Model complex, non-linear relationships between molecular features and properties like solubility or toxicity. nih.govspringernature.com | Predict physicochemical and ADMET properties to optimize drug-likeness. nih.gov |

| Generative Models | Design novel molecules de novo with desired characteristics. springernature.com | Create entirely new derivatives with potentially superior activity and safety profiles. |

Exploration of Sustainable and Green Chemistry Methodologies for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. Future synthesis of this compound and its analogs will focus on developing more sustainable and efficient chemical processes. nih.gov

Conventional methods for imidazole synthesis can be time-consuming and require harsh conditions. mdpi.com Emerging green techniques offer significant advantages. For example, ultrasonic irradiation has been shown to enhance reaction rates and improve yields in the synthesis of various imidazole-based compounds, often reducing the need for hazardous solvents. mdpi.com Microwave-assisted synthesis is another powerful tool, enabling the rapid, solventless production of imidazole derivatives. organic-chemistry.org

Research is also moving towards catalyst-free reactions. One-pot condensation reactions in refluxing ethanol (B145695) have been developed for synthesizing 2,4,5-triaryl imidazoles without the need for an external catalyst, representing a significant step in green synthesis. nih.gov The use of reusable catalysts, such as low-melting eutectic solvents like urea-ZnCl₂, also presents a sustainable alternative, allowing the reaction medium to be recycled multiple times without losing catalytic activity. organic-chemistry.org These methodologies could be adapted for the large-scale, environmentally friendly production of this compound.

Table 2: Comparison of Synthesis Methods for Imidazole Derivatives

| Synthesis Method | Key Advantages | Relevance to Green Chemistry |

|---|---|---|

| Ultrasonic Irradiation | Enhanced reaction rates, improved yields, reduced solvent use. mdpi.com | Energy efficiency, reduced use of hazardous substances. |

| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free. organic-chemistry.org | Energy efficiency, waste prevention. |

| Catalyst-Free Condensation | Avoids the use of potentially toxic and expensive catalysts. nih.gov | Atom economy, reduced waste. |

| Reusable Catalytic Systems (e.g., Eutectic Solvents) | Catalyst can be recovered and reused for multiple cycles. organic-chemistry.org | Resource efficiency, waste reduction. |

Advanced In Vitro Biological System Mimicry for Mechanistic Studies

To gain deeper insights into the biological mechanisms of action of this compound, future research will move beyond traditional 2D cell cultures towards more physiologically relevant in vitro models. nih.gov Organ-on-a-Chip (OoC) technology stands out as a revolutionary platform for this purpose. nih.govdoaj.org

OoC systems are microfluidic devices that contain living human cells in a 3D microarchitecture, simulating the activities, mechanics, and physiological responses of entire organs. nih.govsphinxsai.com These "organs-on-chips" can replicate key aspects of human physiology, such as tissue-tissue interfaces, mechanical forces, and chemical gradients, which are absent in conventional cell cultures. frontiersin.org For instance, a "liver-on-a-chip" could be used to study the metabolism of this compound and predict potential drug-drug interactions with greater accuracy than animal models, which can be poor predictors due to species differences. nih.gov

By fluidically linking multiple organ chips (e.g., a gut-chip with a liver-chip), researchers can create "human-on-a-chip" systems to study the compound's absorption, distribution, metabolism, and potential effects on different organ systems simultaneously. nih.govnih.gov This technology offers an unparalleled opportunity to investigate the compound's pharmacokinetics and pharmacodynamics in a human-relevant context, providing valuable data for mechanistic studies and safety assessments long before clinical trials. frontiersin.orgyoutube.com Specific cell lines, such as the HT22 mouse hippocampal neuronal cell line, have already been used as effective models for studying imidazole derivatives in the context of neurodegenerative diseases. nih.gov

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Analysis

Understanding how a compound like this compound interacts with its biological targets in real-time and within a living system is crucial for elucidating its mechanism of action. Future research will increasingly rely on the development and application of sophisticated spectroscopic and imaging techniques.

One promising avenue is the functionalization of the imidazole scaffold to create fluorescent probes for live-cell imaging. rsc.org By covalently linking the core molecule to carbon dots or other fluorophores, researchers can create nanoprobes that allow for the visualization of the compound's distribution and accumulation within specific cellular compartments, such as lysosomes or the cytoplasm. rsc.orgresearchgate.net Two-photon imaging, in particular, offers significant advantages for this purpose, including deeper tissue penetration and reduced phototoxicity, enabling long-term observation of cellular processes. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) techniques are also being explored. For example, imidazole-based compounds have been developed as Chemical Exchange Saturation Transfer (CEST) agents for MRI. nih.gov This allows for non-invasive imaging and pH mapping within tissues, which could be invaluable for studying the compound's behavior in different physiological environments. nih.gov In situ spectroscopic methods can also be employed to monitor dynamic processes, such as the photo-oxidation of imidazole derivatives, providing real-time data on their chemical stability and reactivity under specific conditions. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Urea |

Q & A

Q. What are the standard synthetic routes for ethyl 1-phenyl-1H-imidazole-5-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors like ethyl 2-amino-2-phenylacetate with formamide or urea derivatives under reflux conditions in polar solvents (e.g., ethanol or methanol). Key steps include:

- Precursor Preparation: Substituted phenyl groups are introduced via nucleophilic aromatic substitution or coupling reactions.

- Cyclization: Acid or base catalysis facilitates imidazole ring formation at 80–100°C for 6–12 hours .

- Purification: Column chromatography or recrystallization isolates the product. Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed routes) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR identify substituent positions (e.g., phenyl at N1, ester at C5). Aromatic protons appear at δ 7.2–7.8 ppm, while the ester carbonyl resonates at δ 165–170 ppm in NMR .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) using C18 columns and acetonitrile/water gradients .

- X-Ray Crystallography: Single-crystal studies (e.g., CCDC 1538327) resolve bond angles and confirm regiochemistry .

Q. What preliminary biological activities have been observed in structurally analogous imidazole derivatives?

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Methodological Answer:

- Continuous Flow Chemistry: Reduces side reactions by maintaining consistent residence times and temperatures (e.g., 100°C, 0.5 mL/min flow rate) .

- Catalyst Screening: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity. Computational modeling (DFT) identifies transition states to refine catalyst design .

- Solvent Optimization: Switch to DMF or THF enhances solubility of aromatic precursors, reducing reaction time by 30% .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Cross-reference bioassay protocols (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from MTT vs. SRB assays .

- Structural Validation: Confirm batch purity via LC-MS to rule out degradation products.

- Docking Studies: Use AutoDock Vina to compare binding affinities with target proteins (e.g., COX-2, EGFR), identifying substituent-specific interactions .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding over 100 ns trajectories to assess stability of the ester-phenyl moiety in hydrophobic pockets .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem datasets to predict bioavailability .

- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic regions influencing reactivity (e.g., ester hydrolysis susceptibility) .

Q. How to design experiments to evaluate the metabolic stability of this compound?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition at 10 µM concentrations .

- Metabolite Identification: HRMS/MS detects phase I/II metabolites (e.g., ester hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.